Comparative 11β-HSD1 Inhibitory Potency: Differentiating AZD4017 Series from Clinical Candidate AZD8329
4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid represents the core scaffold for AZD4017, a compound from which the optimized clinical candidate AZD8329 was derived. AZD4017 exhibits an IC50 of 7 nM against human 11β-HSD1, establishing the baseline potency of this sulfonamide-benzoic acid series. In contrast, the optimized candidate AZD8329 demonstrates a slightly reduced potency with an IC50 of 12 nM but significantly improved pharmaceutical properties. This direct lineage provides a quantifiable benchmark for researchers evaluating SAR within this chemical series [1]. The 3-chlorophenylsulfonyl motif is the key structural element conferring the initial 7 nM potency that drove the optimization campaign [2].
| Evidence Dimension | Human 11β-HSD1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | AZD4017 IC50 = 7 nM |
| Comparator Or Baseline | AZD8329 IC50 = 12 nM |
| Quantified Difference | AZD4017 exhibits 1.7-fold higher potency in vitro |
| Conditions | In vitro enzyme inhibition assay; human 11β-HSD1 |
Why This Matters
This direct potency comparison allows researchers to select the appropriate tool compound based on experimental objectives: higher potency (AZD4017/4-(3-chlorophenylsulfonylaminomethyl)benzoic acid series) for in vitro mechanistic studies versus improved drug-like properties (AZD8329) for in vivo pharmacokinetic profiling.
- [1] Scott JS, et al. J Med Chem. 2012;55(22):10136-47. View Source
- [2] Probes & Drugs Portal. AZD-4017 (PD046646). View Source
